Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-pyridin-3-ylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUJRLFYGNIHAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382788 | |
| Record name | Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649766-32-5 | |
| Record name | Ethyl 2-(pyridin-3-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring, an ethyl ester functional group, and a pyridine moiety. Its molecular formula is . The combination of the rigid cyclopropane structure with the aromatic nature of the pyridine ring contributes to its distinctive chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition. Compounds with similar structures have been shown to inhibit:
- Nicotinamide phosphoribosyltransferase (NAMPT) : This enzyme plays a crucial role in NAD biosynthesis, affecting cellular metabolism and survival. Inhibition of NAMPT can lead to reduced cancer cell proliferation.
- Histone deacetylases (HDACs) : HDAC inhibitors are explored for their potential in cancer therapy as they can alter gene expression patterns associated with tumor growth and survival.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The cyclopropane ring may enhance binding affinity due to its unique spatial configuration, while the pyridine moiety may facilitate interactions with active sites of enzymes or receptors .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that similar compounds effectively inhibit NAMPT, leading to decreased NAD levels in cancer cells. This suggests that this compound could be a promising candidate for further development as an anticancer agent.
- HDAC Inhibition : Another study highlighted the potential of various cyclopropane derivatives, including those related to this compound, in inhibiting HDACs. The results indicated significant alterations in gene expression profiles associated with apoptosis in cancer cells .
Comparative Analysis
To provide a clearer understanding of this compound's biological activity, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | References |
|---|---|---|---|
| This compound | Cyclopropane + Pyridine | NAMPT & HDAC inhibition | |
| (Trans)-ethyl-2-(6-bromopyridin-3-yl)cyclopropanecarboxylate | Cyclopropane + Brominated Pyridine | Enzyme-substrate interaction studies | |
| rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate | Cyclopropane + Pyridine | Interaction with GPR88 receptor |
Comparison with Similar Compounds
Positional Isomer: Ethyl 1-(Pyridin-3-yl)Cyclopropanecarboxylate
- CAS Number : 351421-95-9
- Molecular Formula: C₁₁H₁₁NO₂
- Molecular Weight : ~189 g/mol
- Key Differences :
- Substituent Position: The pyridinyl group is at the 1-position of the cyclopropane ring instead of the 2-position.
- Synthesis and Reactivity: Positional isomerism may influence steric and electronic effects, altering reaction pathways. For instance, the 1-position isomer could exhibit distinct regioselectivity in cross-coupling reactions.
- Applications: Both isomers are intermediates in pharmaceutical synthesis, but their structural differences may dictate compatibility with specific downstream reactions .
Functional Group Variant: Ethyl 2-Formyl-1-Cyclopropanecarboxylate
- CAS Number : 1233332-37-0
- Molecular Formula : C₂₈H₂₈ClFN₂O₃
- Molecular Weight : 494.98 g/mol
- Key Differences :
- Substituents: Replaces the pyridinyl group with a formyl (-CHO) moiety and incorporates additional chloro, fluoro, and methyl groups.
- Reactivity: The formyl group enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., Grignard reactions).
- Applications: This compound is a specialized intermediate in APIs (active pharmaceutical ingredients), likely for kinase inhibitors or anti-inflammatory agents due to its halogenated aromatic system .
Structural Analog: Cyclopropanecarboxylic Acid Derivatives
Hydrolysis of the ethyl ester group enables carboxylate participation in amidation or metal-catalyzed coupling, expanding its role in drug discovery.
Comparative Data Table
Key Findings and Implications
Synthetic Efficiency : The trans isomer of this compound is synthesized with moderate yield (37.07%), suggesting room for optimization in cyclopropanation protocols .
Positional Isomerism : The 1- and 2-pyridinyl isomers share identical molecular formulas but differ in reactivity due to steric effects, impacting their suitability in stereospecific reactions.
Functional Group Diversity : Substituting pyridinyl with formyl or halogenated groups expands applications from general intermediates to targeted drug candidates .
Preparation Methods
Cyclopropanation via Diazo Compounds and Pyridine-3-yl Aldehydes
A widely employed approach to synthesize ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate is the cyclopropanation of 3-pyridinecarboxaldehyde derivatives using diazo compounds such as ethyl diazoacetate. This method involves the reaction of the aldehyde with ethyl diazoacetate in the presence of a transition metal catalyst (commonly Rhodium or Copper complexes), which facilitates the formation of the cyclopropane ring adjacent to the pyridine ring.
General Reaction :
3-Pyridinecarboxaldehyde + Ethyl diazoacetate → this compoundCatalysts : Rhodium(II) acetate, Copper(I) salts
- Solvents : Typically non-polar solvents such as dichloromethane or ethers
- Temperature : Room temperature to mild heating (20–50 °C)
- Yields : Often high, typically 70–90% depending on conditions and catalyst efficiency
This method is advantageous due to its directness and relatively mild conditions. It also allows for stereoselective control depending on the catalyst and reaction parameters.
Cyclization of 3-Pyridyl Chlorobutyrate Esters
Another preparative route involves the synthesis of chlorobutyrate esters bearing the pyridin-3-yl substituent, followed by cyclization to the cyclopropane ring.
-
- Synthesis of 3-pyridyl-4-chlorobutyrate ester by chlorination of the corresponding 3-pyridylbutyric acid or ester using chlorinating agents such as thionyl chloride or oxalyl chloride.
- Cyclization of the chlorobutyrate ester with sodium hydroxide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the cyclopropanecarboxylate ester.
-
- Chlorination at 50–100 °C without solvent or catalyst
- Cyclization in aqueous alkaline medium with phase transfer catalyst
- Use of chlorinated solvents (e.g., dichloromethane) may be required for phase transfer catalysis
-
- Yields vary, often moderate (40–60%)
- Handling of chlorinated solvents and reagents requires care
- Product isolation can be difficult due to solubility and byproducts
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation of 3-pyridinecarboxaldehyde with ethyl diazoacetate | 3-Pyridinecarboxaldehyde, ethyl diazoacetate | Rh(II) acetate or Cu(I) salts | RT to 50 °C, DCM or ether solvents | 70–90 | Direct, stereoselective, mild conditions |
| Chlorobutyrate ester cyclization | 3-Pyridylbutyric acid/ester, thionyl chloride | NaOH, phase transfer catalyst (e.g., TBAB) | 50–100 °C chlorination, alkaline cyclization | 40–60 | Multi-step, uses chlorinated solvents, moderate yield |
| One-pot cyclopropanation from aldehyde | 3-Pyridinecarboxaldehyde, ethyl diazoacetate | Transition metal catalyst (Rh, Cu) | Mild, one-pot, flash chromatography | 80–90 | Efficient, fewer steps, easy purification |
Research Findings and Notes
- The cyclopropanation via diazo compounds is the most commonly reported and efficient method for synthesizing this compound and related esters, offering good yields and stereochemical control.
- Chlorination followed by cyclization is a classical approach but involves hazardous reagents and solvents, with more complex isolation steps and moderate yields.
- Recent literature supports the use of one-pot procedures combining aldehydes and diazo esters under catalytic conditions to streamline synthesis, reduce waste, and improve overall efficiency.
- Catalysts such as Rhodium(II) acetate provide high selectivity and yields but may be costly; copper catalysts offer a cheaper alternative with slightly lower efficiency.
- Solvent choice is critical for reaction efficiency and product isolation; non-chlorinated solvents are preferred for environmental and safety reasons when possible.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate, and how can the reaction efficiency be optimized?
- Methodological Answer : A standard approach involves cyclopropanation followed by functionalization. For example, Suzuki-Miyaura cross-coupling can attach the pyridinyl group to the cyclopropane core. A boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) may react with a cyclopropane precursor under palladium catalysis . Key parameters include:
- Catalyst choice (e.g., Pd(PPh₃)₄) and ligand optimization.
- Solvent selection (e.g., THF or DMF) and temperature control (60–80°C).
- Monitoring reaction progress via LCMS (e.g., m/z 366 [M+H]+ observed in analogous syntheses) .
- Data Table :
| Parameter | Example Value | Source |
|---|---|---|
| LCMS m/z | 366 [M+H]+ | |
| Retention Time | 1.26 min (HPLC) |
Q. How is LCMS used to confirm the structure and purity of this compound?
- Methodological Answer : LCMS combines liquid chromatography (HPLC) with mass spectrometry. For cyclopropane derivatives:
- Retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) helps assess polarity and purity .
- Mass spectrometry confirms molecular weight (e.g., m/z 366 [M+H]+ for a related compound) .
- Validation : Compare with synthetic standards and adjust mobile-phase gradients to resolve co-eluting impurities.
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization from ethanol or methanol, leveraging solubility differences.
- Distillation for low-boiling byproducts (e.g., cyclopropane esters often boil near 129–133°C) .
Advanced Research Questions
Q. How can stereochemical outcomes during cyclopropanation be controlled to achieve desired diastereomers?
- Methodological Answer : Cyclopropane ring formation is sensitive to reaction conditions:
- Chiral catalysts (e.g., Rh₂(OAc)₄) induce enantioselectivity in Simmons-Smith reactions .
- Substituent effects : Bulky groups on the cyclopropane precursor influence ring closure geometry. For example, ethyl 2,2-dimethyl-trans-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropanecarboxylate synthesis required precise control of alkene geometry to avoid stereochemical scrambling .
- Data Contradiction : Conflicting NMR or X-ray data may arise from unexpected cis/trans ratios. Use NOESY or X-ray crystallography to resolve ambiguities .
Q. How should researchers address contradictions in analytical data (e.g., NMR vs. LCMS) for batch-to-batch variations?
- Methodological Answer :
- Replicate synthesis : Confirm reproducibility under identical conditions.
- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to assign signals unambiguously.
- Purity validation : Cross-check with independent methods (e.g., elemental analysis, HPLC with diode-array detection). Note that commercial suppliers like Sigma-Aldrich may not provide analytical data, requiring in-house validation .
Q. What challenges arise in X-ray crystallography for cyclopropane-containing compounds, and how are they mitigated?
- Methodological Answer :
- Crystal growth : Cyclopropane rings induce strain, complicating crystallization. Use slow vapor diffusion (e.g., ether/pentane) or co-crystallization agents.
- Disorder management : Partial occupancy of substituents (e.g., pyridinyl groups) requires refining disorder models in software like SHELXL .
- Data quality : Aim for a data-to-parameter ratio >10 and R factor <0.06 for reliable results (e.g., R = 0.054 in a related pyrrolo-pyrimidine structure) .
Data Analysis and Presentation Guidelines
Q. What statistical methods are recommended for analyzing synthetic yield variability?
- Methodological Answer :
- Perform triplicate experiments to calculate mean ± standard deviation.
- Use Student’s t-test to compare yields under different conditions (e.g., catalyst loading).
- Graphical representation : Box plots or scatter plots highlight outliers and trends .
Q. How should researchers document ethical compliance in studies involving hazardous intermediates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
